2-(3-Methylaminopropylidene)adamantane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylaminopropylidene)adamantane hydrochloride is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry due to their stability and lipophilicity, which enhance the pharmacokinetic properties of drugs .
Vorbereitungsmethoden
The synthesis of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves the functionalization of adamantane. One common method is the amidation of adamantane under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(3-Methylaminopropylidene)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylaminopropylidene)adamantane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the context of neuroprotection, it is believed to modulate the release of neurotransmitters like dopamine, enhancing synaptic transmission and providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include amantadine, rimantadine, and memantine, all of which are adamantane derivatives with antiviral and neuroprotective properties. What sets 2-(3-Methylaminopropylidene)adamantane hydrochloride apart is its unique structural modification, which may offer distinct pharmacological advantages .
Eigenschaften
CAS-Nummer |
41656-29-5 |
---|---|
Molekularformel |
C14H24ClN |
Molekulargewicht |
241.80 g/mol |
IUPAC-Name |
3-(2-adamantylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-15-4-2-3-14-12-6-10-5-11(8-12)9-13(14)7-10;/h3,10-13,15H,2,4-9H2,1H3;1H |
InChI-Schlüssel |
LLQDKWNQIWGVIT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC=C1C2CC3CC(C2)CC1C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.